3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-22-15-8-6-13(7-9-15)17-10-11-18(21-20-17)23-12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGFSEYTGLMKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategy
The retrosynthetic breakdown of 3-((2-fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine reveals two key disconnections:
- Pyridazine ring formation via cyclization of a 1,4-diketone precursor.
- Thioether linkage installation at position 3 through nucleophilic substitution or coupling reactions.
The 4-methoxyphenyl group is introduced either during cyclization or via post-functionalization.
Pyridazine Ring Synthesis
Cyclocondensation of 1,4-Diketones
The pyridazine ring is commonly synthesized by reacting 1,4-diketones with hydrazine hydrate. For this compound, the diketone precursor 1-(4-methoxyphenyl)butane-1,4-dione is cyclized with hydrazine to yield 6-(4-methoxyphenyl)pyridazine (intermediate I ).
Reaction Conditions :
Mechanism :
- Hydrazine attacks carbonyl groups, forming a dihydrazone.
- Cyclization eliminates water, aromatizing to the pyridazine ring.
Functionalization of Intermediate I
Intermediate I lacks the thioether group at position 3. To introduce this moiety, two approaches are viable:
Halogenation Followed by Thiol Substitution
Step 1: Chlorination at Position 3
Intermediate I undergoes chlorination using phosphorus oxychloride (POCl₃) to form 3-chloro-6-(4-methoxyphenyl)pyridazine (intermediate II ).Conditions :
- POCl₃ (excess), reflux, 4–6 hours
- Yield: 85–90%
Step 2: Thioether Formation
Intermediate II reacts with 2-fluorobenzyl mercaptan in the presence of a base (e.g., K₂CO₃) to form the thioether bond.Conditions :
- Solvent: DMF or acetonitrile
- Temperature: 80°C, 8–12 hours
- Yield: 70–80%
Mechanism :
SNAr displacement of chloride by the thiolate ion.
Direct Thiol Coupling via C–H Activation
Recent advances enable direct C–H thiolation of pyridazines. Using a palladium catalyst, intermediate I reacts with 2-fluorobenzyl disulfide to install the thioether group.
Conditions :
Alternative Multicomponent Approach
A one-pot synthesis leveraging multicomponent reactions (MCRs) streamlines pyridazine formation and functionalization. While MCRs for pyridazines are less common than for pyridines, adaptations using hydrazine, diketones, and thiols are feasible.
Protocol :
- Combine 1-(4-methoxyphenyl)butane-1,4-dione , hydrazine hydrate, and 2-fluorobenzyl mercaptan in acetic acid.
- Reflux for 12–18 hours.
Industrial-Scale Optimization
For large-scale production, key parameters include:
Analytical Characterization
Post-synthesis, the compound is validated using:
| Technique | Data |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, pyridazine-H), 7.89–7.32 (m, 8H, aromatic), 4.34 (s, 2H, SCH₂), 3.87 (s, 3H, OCH₃) |
| LC-MS | m/z 326.4 [M+H]⁺ |
| HPLC Purity | 99.1% (C18 column, acetonitrile/water 70:30) |
Challenges and Solutions
- Regioselectivity : Chlorination at position 3 is favored due to electron-withdrawing effects of the 4-methoxyphenyl group.
- Thiol Stability : 2-Fluorobenzyl mercaptan is stabilized with antioxidants (e.g., BHT) during reactions.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) in the 3-position undergoes selective oxidation to form sulfoxides and sulfones under controlled conditions:
-
Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA)
-
Conditions : Room temperature to 60°C, aprotic solvents (e.g., dichloromethane)
-
Products :
-
Sulfoxide derivative: Single oxygen addition at the sulfur atom.
-
Sulfone derivative: Double oxygen addition, forming a fully oxidized sulfur center.
-
Table 1: Oxidation Outcomes
| Reagent | Product | Yield (%) | Stability |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 65–75 | Moderate |
| mCPBA | Sulfone | 80–90 | High |
These reactions are critical for modifying the compound’s electronic properties, enhancing its potential in drug design.
Reduction Reactions
The pyridazine ring and substituents participate in reduction reactions:
-
Reagents : Tin(II) chloride (SnCl₂) or hydrogen gas (H₂) with palladium catalysts (Pd/C).
-
Conditions : Acidic or neutral environments, 50–100°C.
-
Products :
-
Ring Reduction : Pyridazine → 1,4-dihydropyridazine (partial reduction).
-
Nitro Group Reduction : If present, nitro groups are reduced to amines (not observed in the parent compound but relevant for derivatives).
-
Key Insight : Complete reduction of the pyridazine ring is rare; stabilization via conjugation with the 4-methoxyphenyl group limits full saturation .
Substitution Reactions
The fluorine atom at the 2-position of the benzylthio group undergoes nucleophilic aromatic substitution (NAS):
-
Reagents : Amines, alkoxides, or thiols.
-
Conditions : Polar aprotic solvents (e.g., DMF), 80–120°C.
-
Products :
-
Amine Derivatives : Replacement of fluorine with -NH₂ or substituted amines.
-
Alkoxy Derivatives : Substitution with -OR groups (e.g., methoxy, ethoxy).
-
Table 2: Substitution Reactivity
| Nucleophile | Product | Rate Constant (k, s⁻¹) |
|---|---|---|
| Piperidine | 2-Piperidyl derivative | 1.2 × 10⁻³ |
| Sodium methoxide | 2-Methoxy derivative | 0.8 × 10⁻³ |
The electron-withdrawing effect of the pyridazine ring enhances the electrophilicity of the fluorine atom, facilitating NAS.
Cross-Coupling Reactions
The 4-methoxyphenyl group enables palladium-catalyzed cross-coupling:
-
Reagents : Aryl halides, Pd(PPh₃)₄, and bases (e.g., K₂CO₃).
-
Conditions : Suzuki-Miyaura or Buchwald-Hartwig conditions, 70–110°C.
-
Products :
-
Biaryl derivatives via Suzuki coupling.
-
Aminated derivatives via Buchwald-Hartwig amination.
-
Example : Reaction with 4-bromotoluene yields 6-(4-methylphenyl)-3-((2-fluorobenzyl)thio)pyridazine, demonstrating modular functionalization.
Photochemical Reactions
Under UV light (254–365 nm), the compound undergoes C-S bond cleavage:
-
Products :
-
2-Fluorobenzyl radical and pyridazine-thiol intermediate.
-
Subsequent dimerization or hydrogen abstraction forms disulfides or thioethers.
-
Quantum Yield : Φ = 0.12 ± 0.03 (measured in acetonitrile) .
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral aqueous solutions (pH 7, 25°C) but degrades under acidic or basic conditions:
-
Acidic Hydrolysis (pH < 3) : Cleavage of the thioether bond, yielding 2-fluorobenzyl alcohol and 6-(4-methoxyphenyl)pyridazine-3-thiol.
-
Basic Hydrolysis (pH > 10) : Demethylation of the 4-methoxyphenyl group to a phenol derivative.
Comparative Reactivity with Analogues
Table 3: Reactivity Trends in Pyridazine Derivatives
| Compound Substituent | Oxidation Rate (vs. H₂O₂) | NAS Reactivity (vs. Piperidine) |
|---|---|---|
| 2-Fluorobenzylthio (Target) | 1.0 (Reference) | 1.0 (Reference) |
| 4-Fluorobenzylthio | 0.8 | 0.6 |
| 3-Chlorobenzylthio | 1.2 | 1.4 |
The 2-fluorine substituent exhibits moderate reactivity compared to para- and meta-substituted analogues due to steric and electronic effects .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyridazine ring substituted with a 2-fluorobenzylthio group and a 4-methoxyphenyl group. The synthesis typically involves several steps:
- Formation of the Pyridazine Core : The pyridazine ring can be synthesized through the condensation of hydrazine with an appropriate dicarbonyl compound.
- Introduction of the 2-Fluorobenzylthio Group : This is achieved via nucleophilic substitution of a halogenated pyridazine derivative with 2-fluorobenzylthiol under basic conditions.
- Attachment of the 4-Methoxyphenyl Group : This final step often utilizes palladium-catalyzed cross-coupling reactions with a halide derivative of the 4-methoxyphenyl group .
Research indicates that 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine exhibits promising biological activities, including:
- Anticancer Activity : Compounds in this class have shown potential in inhibiting cancer cell proliferation by modulating specific molecular targets such as kinases and proteases involved in cellular signaling pathways. For instance, certain derivatives have demonstrated significant growth inhibition in liver cancer cells, comparable to established chemotherapeutic agents like Doxorubicin .
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity, making them candidates for further development in treating infections .
- Enzyme Inhibition : The compound may inhibit various enzymes, which can be beneficial in developing treatments for diseases where enzyme regulation is critical, such as cancer and inflammatory diseases .
Medicinal Chemistry Applications
3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine serves as a scaffold for designing new pharmaceuticals. Its unique structure allows for modifications that can enhance its biological activity or target specificity. It is particularly relevant in:
- Drug Development : The compound can be optimized to improve efficacy against specific diseases by altering its substituents or functional groups.
- Biological Studies : It can be utilized to study interactions with biological macromolecules, aiding in understanding drug-receptor dynamics and mechanisms of action .
Industrial Applications
Beyond medicinal chemistry, this compound may have applications in materials science due to its electronic properties. Potential uses include:
- Development of New Materials : Its unique electronic structure could lead to innovations in organic electronics or photonic devices.
Case Studies and Research Findings
Numerous studies have explored the applications of compounds similar to 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine:
Mechanism of Action
The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and biological activities of 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine with analogous pyridazine derivatives:
Key Observations:
Electron Effects: The target’s 4-methoxyphenyl group is electron-donating, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ’s compound). This difference may influence binding affinity to microbial targets . Fluorine in the 2-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Bulky substituents (e.g., phenoxyphenyl in ’s 8b) correlate with enhanced antimicrobial activity; the target’s 4-methoxyphenyl may balance bulk and solubility .
Bioactivity Trends :
- Triazolo-pyridazines with 4’-tolyl or dimethylphenyl groups (e.g., 6b, 7b) exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that aryl substituents at position 6 are critical for targeting Gram-positive and Gram-negative bacteria .
- Hydroxy groups (e.g., DS631 in ) increase polarity, which may reduce cell penetration compared to the target’s thioether and methoxy groups .
Pharmacological Implications
- Antimicrobial Potential: The target’s structural resemblance to ’s active triazolo-pyridazines suggests possible antibacterial or antifungal properties. However, replacing the triazolo ring with a thioether may alter target specificity or potency .
- Pesticidal Applications : lists pyridazine-based pesticides (e.g., pyridaben), where sulfur and fluorine atoms improve acaricidal activity. The target’s 2-fluorobenzylthio group may similarly enhance pesticidal efficacy .
Biological Activity
3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential applications.
Chemical Structure and Synthesis
The compound features a pyridazine core substituted with a 2-fluorobenzylthio group and a 4-methoxyphenyl group. The synthesis typically involves several steps:
- Formation of the Pyridazine Core : This is achieved through the condensation of hydrazine with a suitable dicarbonyl compound.
- Introduction of the 2-Fluorobenzylthio Group : This involves nucleophilic substitution of a halogenated pyridazine derivative with 2-fluorobenzylthiol under basic conditions.
- Attachment of the 4-Methoxyphenyl Group : The final step is the coupling of the pyridazine derivative with a 4-methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.
Anticancer Properties
Research indicates that compounds similar to 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine exhibit promising anticancer properties. For instance, studies have shown that derivatives in this class can inhibit specific kinases or proteases involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells. The compound may demonstrate significant cytotoxic effects against various cancer cell lines, making it an attractive candidate for further investigation in cancer therapeutics .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine | MCF-7 | TBD |
| Pyrazole Derivative A | NCI-H460 | 42.30 |
| Pyrazole Derivative B | Hep-2 | 3.25 |
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of related compounds, focusing on their effectiveness against various pathogens. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial potential .
Table 2: Antimicrobial Activity Overview
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Pyrazole Derivative C | Staphylococcus aureus | 0.22 |
| Pyrazole Derivative D | Staphylococcus epidermidis | 0.25 |
The mechanism by which 3-((2-Fluorobenzyl)thio)-6-(4-methoxyphenyl)pyridazine exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This binding can modulate enzymatic activity or receptor function, leading to diverse biological responses including apoptosis in cancer cells or inhibition of microbial growth .
Case Studies and Research Findings
Recent studies have explored the biological activity of various pyrazole derivatives, highlighting their potential as anticancer and antimicrobial agents. For instance, compounds derived from pyrazoles have been reported to inhibit Aurora-A kinase and CDK2, both critical targets in cancer therapy .
Notable Findings
- Aurora-A Kinase Inhibition : Certain derivatives showed IC50 values as low as 0.16 µM against Aurora-A kinase.
- CDK2 Inhibition : Compounds demonstrated significant inhibition with IC50 values ranging from 0.75 to 4.21 µM across different cancer cell lines.
Q & A
Advanced Question
- Molecular docking : Predicts binding affinity to targets (e.g., DHFR) using software like AutoDock or Schrödinger Suite .
- ADMET modeling : Tools like SwissADME estimate absorption, distribution, and toxicity. The methoxyphenyl group may reduce metabolic clearance via cytochrome P450 inhibition .
- QSAR studies : Relate substituent electronic parameters (e.g., Hammett constants) to bioactivity trends .
How can regioselectivity challenges in pyridazine functionalization be addressed?
Advanced Question
- Directing groups : Use temporary protecting groups (e.g., Boc) to control substitution sites.
- Metal catalysis : Palladium-catalyzed C–H activation enables selective functionalization at the 3- or 6-positions .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
